1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL
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Overview
Description
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL is a complex organic compound that features a naphthalene ring system substituted with a hydrazone linkage and a chloropyridazine moiety
Preparation Methods
The synthesis of 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 6-chloropyridazine-3-amine with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then reacted with 2-hydroxy-1-naphthaldehyde under acidic conditions to form the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation reaction.
Chemical Reactions Analysis
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: Its unique structural features may be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for synthetic chemists.
Mechanism of Action
The mechanism of action of 1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL is not well-characterized. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The hydrazone linkage and chloropyridazine moiety may play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL can be compared with similar compounds such as:
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound shares the chloropyridazine moiety but differs in the rest of its structure, leading to different chemical and biological properties.
2-[(Z)-[2-(6-chloropyridazin-3-yl)hydrazin-1-ylidene]methyl]phenol: This compound is structurally similar but features a phenol group instead of a naphthol group, which may affect its reactivity and applications.
Properties
IUPAC Name |
1-[(Z)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-14-7-8-15(20-18-14)19-17-9-12-11-4-2-1-3-10(11)5-6-13(12)21/h1-9,21H,(H,19,20)/b17-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZGIUJBTYFKMG-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NN=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC3=NN=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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